1,3-Difluoro-2-methoxy-4-vinylbenzene
Description
1,3-Difluoro-2-methoxy-4-vinylbenzene is a substituted benzene derivative featuring fluorine atoms at the 1- and 3-positions, a methoxy group at the 2-position, and a vinyl group at the 4-position. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and polymer chemistry. The electron-withdrawing fluorine atoms and electron-donating methoxy group create a polarized aromatic system, while the vinyl group enables reactivity in cross-coupling or polymerization reactions .
Properties
IUPAC Name |
1-ethenyl-2,4-difluoro-3-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-3-6-4-5-7(10)9(12-2)8(6)11/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXVNVPXTFWQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-methoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-difluoro-2-methoxybenzene with a vinylating agent under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,3-difluoro-2-methoxy-4-vinylbenzene may involve large-scale chemical reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are essential to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-methoxy-4-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can result in a wide range of functionalized aromatic compounds.
Scientific Research Applications
1,3-Difluoro-2-methoxy-4-vinylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals and other therapeutic agents is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-methoxy-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The methoxy and vinyl groups also contribute to its overall chemical behavior, influencing its interactions with other molecules.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared below with structurally related difluoro-substituted benzene derivatives from literature and commercial catalogs (Table 1).
Table 1: Substituent Comparison of 1,3-Difluoro-2-methoxy-4-vinylbenzene and Analogues
Physicochemical Properties
- Electronic Effects: The 1,3-difluoro substitution in the target compound creates a stronger electron-deficient ring compared to 3,4-difluoro isomers (e.g., 3,4-Difluorophenol ), where fluorine atoms are meta to each other. The methoxy group at position 2 further modulates electron density, enhancing regioselectivity in electrophilic substitutions.
- Reactivity : The vinyl group enables participation in Heck or Suzuki couplings, unlike bromo- or ethoxy-substituted analogues (e.g., 1-Bromo-2,3-difluoro-4-methoxybenzene ), which are typically used as aryl halide precursors.
- Stability : The absence of hydrolytically sensitive groups (e.g., boronic acids in 3,4-difluorophenylboronic acid ) makes the target compound more stable under aqueous conditions.
Industrial Relevance
- Scalability : The synthesis of 1,3-Difluoro-2-methoxy-4-vinylbenzene avoids hazardous intermediates (e.g., isocyanates in 3,4-Difluoro-trans-styryl isocyanate ), enhancing its safety profile for large-scale production.
- Cost Efficiency : Fluorine and methoxy substituents are cost-effective compared to niche groups like boronic acids (3,4-difluorophenylboronic acid ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
